3-Hydroxyglutaric acid
Overview
Description
Synthesis Analysis
3-Hydroxyglutaric acid can be synthesized through various metabolic pathways, including those involved in the metabolism of amino acids like leucine. For instance, abnormalities in the enzymes of the leucine catabolic pathway, such as 3-hydroxy-3-methylglutaryl-CoA lyase, can lead to the accumulation of related organic acids including 3-hydroxyglutaric acid (Jones et al., 2019).
Scientific Research Applications
Application Summary
3-Hydroxyglutaric acid (3HGA) is a dicarboxylic acid mainly described as an intermediate in amino acid catabolism . It has been used for several decades as a biomarker for a rare disease with severe neurological consequences . This disease is known as glutaric acidemia type 1 (GA 1), a hereditary neurometabolic disease clinically characterized by acute episodes of encephalopathy resembling intoxication, which are associated with extensive striatal damage and followed by a complex movement disorder .
Method of Application
The pathogenesis of the brain damage of GA 1 is still poorly established, although neurotoxic effects have been attributed to 3HGA . Experimental data indicate that 3HGA induces excitotoxicity, possibly due to its similar chemical structure to glutamate, the main excitatory neurotransmitter . It disrupts redox homeostasis, increasing production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . It impairs bioenergetics, by inhibition of mitochondrial respiration and compromising the citric acid cycle activity . It also promotes reactive astrogliosis and causes blood-brain barrier breakage and cerebral vascular alterations .
Vascular Biology and Pathology
Application Summary
3-Hydroxyglutaric acid (3HGA) has been found to have significant effects on endothelial cells, which line the interior surface of blood vessels . This has implications for Glutaric Aciduria Type I, a neurometabolic disorder .
Method of Application
The disease-specific metabolite 3HGA inhibits basal and vascular endothelial growth factor (VEGF)-induced endothelial cell migration . It affects the morphology of VEGF-induced endothelial tubes in vitro because of partial disintegration of endothelial cells . These effects correlate with VE-cadherin loss . Remarkably, 3HGA treatment of human dermal microvascular endothelial cells leads to disruption of actin cytoskeleton .
Results or Outcomes
Local application of 3HGA alone or in combination with VEGF in chick chorioallantoic membrane induces abnormal vascular dilatation and hemorrhage in vivo . The study demonstrates that 3HGA reduces endothelial chemotaxis and disturbs structural vascular integrity in vitro and in vivo .
Atmospheric Chemistry
Application Summary
3-Hydroxyglutaric acid has been identified as a secondary organic aerosol detected in the troposphere . In this context, it has been used as a tracer of the oxidation of alpha/beta-pinene, the metabolites formed and released by pine trees .
Method of Application
Analytical methods similar to those used in metabolomics (e.g., gas or liquid chromatography coupled to mass spectrometry) have been used to identify 3-hydroxyglutaric acid in the atmosphere .
Results or Outcomes
The presence of 3-hydroxyglutaric acid in the atmosphere provides valuable information about the chemical processes occurring in the troposphere, particularly those related to the oxidation of organic compounds released by plants .
Biomarker for Glutaryl-CoA Dehydrogenase (GCDH) Deficiency
Application Summary
3-Hydroxyglutaric acid can be used as a biomarker for GCDH (glutaryl-CoA dehydrogenase) deficiency . GCDH is involved in the catabolism of the amino acids lysine and tryptophan, as well as hydroxylysine that is formed during post-translational modification of cellular proteins .
Method of Application
The excretion of 3-hydroxyglutaric acid is believed to increase during ketosis, which occurs during glutaryl-CoA dehydrogenase deficiency .
Results or Outcomes
A drop in GCDH activity prompts an increase in the amount of 3-hydroxyglutaric acid in biofluids (urine, blood and cerebrospinal fluid (CSF)) and tissues (notably in the brain) .
Proton Dynamics in Hydrogen Bonding
Application Summary
The intramolecular H-bonding networks induced by either protonation or deprotonation of 3-hydroxyglutaric acid provide intriguing case studies of correlated proton dynamics .
Method of Application
The modelling of proton dynamics is challenging and demands insights from prototypical benchmark systems .
Results or Outcomes
These studies provide valuable insights into the behavior of protons in hydrogen bonding networks, which has implications for a wide range of fields, including chemistry, biology, and materials science .
Safety And Hazards
Future Directions
Glutaric acidemia type I (GA-I) is a katabolic deficiency of the L-lysine, L-hydroxylysine and L-tryptophan metabolism . An early diagnosis is crucial, as both types can be managed by simple nutraceutical supplementation . This review discusses the pathogenesis of GA and its nutritional management practices, and aims to promote understanding and management of GA .
properties
IUPAC Name |
3-hydroxypentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHYXNSQOIDNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CC(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213239 | |
Record name | 3-Hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxyglutaric acid | |
CAS RN |
638-18-6 | |
Record name | 3-Hydroxyglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-hydroxyglutaric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04594 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Hydroxypentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYGLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3FG9S37DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxyglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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